RP-54745
Overview
Description
RP-54745 is a compound known for its potential antirheumatic properties. It is an inhibitor of macrophage stimulation and interleukin-1 production, making it a promising candidate for treating inflammatory and autoimmune disorders .
Mechanism of Action
Target of Action
RP-54745, also known as 4-Chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one or 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one, primarily targets macrophages and the production of interleukin-1 (IL-1) . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. IL-1 is a group of 11 cytokines, which plays a central role in the regulation of immune and inflammatory responses to infections or sterile insults .
Mode of Action
This compound acts by inhibiting the metabolism of stimulated macrophages, specifically the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes . It also diminishes lipopolysaccharide (LPS)-induced IL-1 production by murine peritoneal macrophages . This effect was confirmed at the mRNA level; at the concentration of 3×10^−6 M, the IL-1α and β mRNA signals were inhibited, whereas the TNFα mRNA signal was only slightly lessened .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hexose monophosphate pathway (HMP), also known as the pentose phosphate pathway. This pathway plays a key role in cellular metabolism, providing cells with NADPH and pentoses necessary for nucleic acid synthesis .
Pharmacokinetics
This compound is effective at moderate oral doses (around 5 mg/kg) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders . The clinical status of the MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with this compound . .
Result of Action
The action of this compound leads to the inhibition of macrophage stimulation and IL-1 production, which can influence cells and cytokines implicated in the regulation of the immune system . The dysfunctioning of these can lead to inflammatory disorders or autoimmune pathologies . Therefore, this compound is considered a potential antirheumatic compound .
Biochemical Analysis
Biochemical Properties
RP-54745 influences the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes in stimulated macrophages . It also diminishes lipopolysaccharide (LPS)-induced interleukin-1 (IL-1) production by murine peritoneal macrophages .
Cellular Effects
This compound has shown to influence cells and cytokines implicated in the regulation of the immune system . Dysfunctions in these cells and cytokines can lead to inflammatory disorders or autoimmune pathologies .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of IL-1α and β mRNA signals, whereas the TNFα mRNA signal is only slightly lessened . This effect was confirmed in vivo, with a dose of this compound of 25 mg kg −1 .
Temporal Effects in Laboratory Settings
The clinical status of MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with this compound .
Dosage Effects in Animal Models
This compound was effective at moderate oral doses (around 5 mg kg −1) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders .
Preparation Methods
The synthesis of RP-54745 involves the formation of an amino-dithiole-one structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclization steps . Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
RP-54745 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its amino and chloro groups.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RP-54745 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of interleukin-1 inhibition.
Biology: Investigated for its role in modulating immune responses, particularly in macrophage activity.
Medicine: Explored as a potential treatment for rheumatoid arthritis and other inflammatory diseases
Industry: Potential applications in the development of new anti-inflammatory drugs
Comparison with Similar Compounds
RP-54745 is unique due to its specific inhibition of interleukin-1 production. Similar compounds include:
Anakinra: A recombinant interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta.
Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1
Compared to these compounds, this compound offers a distinct mechanism of action by targeting the production of interleukin-1 at the mRNA level, potentially offering different therapeutic benefits.
Properties
IUPAC Name |
4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJGVDFQORITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928964 | |
Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135330-08-4 | |
Record name | RP 54745 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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